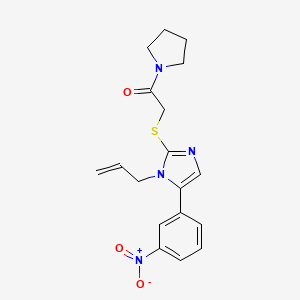

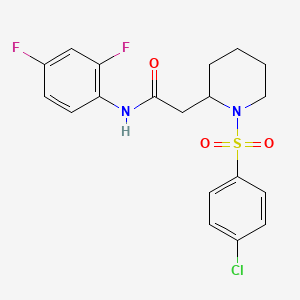

![molecular formula C13H13ClN2OS B2494566 N-(3-氯苯基)-2-[(噻吩-2-基甲基)氨基]乙酰胺 CAS No. 1099012-21-1](/img/structure/B2494566.png)

N-(3-氯苯基)-2-[(噻吩-2-基甲基)氨基]乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N-(3-chlorophenyl)-2-[(thiophen-2-ylmethyl)amino]acetamide and related compounds involves complex organic reactions, often starting with specific halophenyl and thiophenyl precursors. A study by Sharma et al. (2018) describes a synthesis method for a structurally similar compound through a reaction involving ethyl 2-(2-isopropylphenoxy) acetic acid and 2-diaminobenzene, highlighting the typical processes of condensation and recrystallization in synthesizing such chemicals (Sharma et al., 2018).

Molecular Structure Analysis

The molecular structure of compounds similar to N-(3-chlorophenyl)-2-[(thiophen-2-ylmethyl)amino]acetamide often exhibits a 'V' shape arrangement, as indicated by Boechat et al. (2011), who analyzed compounds with near 'V' shaped angles between aromatic planes. Such structures facilitate various intermolecular interactions contributing to the compound's stability and reactivity (Boechat et al., 2011).

Chemical Reactions and Properties

Chemical properties of N-(3-chlorophenyl)-2-[(thiophen-2-ylmethyl)amino]acetamide derivatives include their ability to undergo reactions typical for acetamides, such as hydrolysis and isomerization. Bernard et al. (1986) investigated the kinetic behavior of a related acetamide in aqueous solutions, demonstrating how different isomers can yield distinct reaction pathways including hydrolysis and ring closure reactions, indicative of the compound's reactive versatility (Bernard et al., 1986).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystal structure, are crucial for understanding their behavior in various environments. For instance, the crystallographic analysis by Saravanan et al. (2016) provides insights into the crystalline structure of a related compound, showcasing typical intermolecular interactions like C—H⋯O bonds that influence the compound's physical state and stability (Saravanan et al., 2016).

Chemical Properties Analysis

On the chemical front, compounds within this category exhibit a range of reactivities and interactions, such as hydrogen bonding and π-π interactions, crucial for their chemical behavior and potential applications. The study by Jenepha Mary et al. (2022) on a similar compound showcases the impact of vibrational spectroscopy in determining chemical properties, highlighting the role of intramolecular hydrogen bonding and the effect of rehybridization on the molecule's stability and reactivity (Jenepha Mary et al., 2022).

科学研究应用

抗微生物活性

N-(3-氯苯基)-2-[(噻吩-2-基甲基)氨基]乙酰胺及其衍生物已被研究其抗微生物特性。例如,一项研究合成了该化合物的各种席夫碱,并对它们进行了抗微生物活性测试,显示出有希望的结果 (Arora, Saravanan, Mohan, & Bhattacharjee, 2013)。另一项研究合成并评估了该化合物的新型噻唑烷酮和乙酰胺衍生物对不同微生物的抗微生物活性 (Mistry, Desai, & Intwala, 2009)。

分子结构和合成

N-(3-氯苯基)-2-[(噻吩-2-基甲基)氨基]乙酰胺衍生物的分子结构和合成途径一直是研究的课题。研究详细描述了不同衍生物的合成过程、分子结构表征和晶体堆积分析 (Boechat et al., 2011)。

DNA结合和基因传递

研究还探讨了与N-(3-氯苯基)-2-[(噻吩-2-基甲基)氨基]乙酰胺相关的聚噻吩衍生物在DNA结合和基因传递应用中的潜力。合成了一种水溶性阳离子聚噻吩衍生物,并评估了其结合DNA和形成聚合物复合物的能力,具有作为治疗基因传递载体的潜在用途 (Carreon, Santos, Matson, & So, 2014)。

抗氧化和抗微生物特性

一项研究中,N-(3-氯苯基)-2-[(噻吩-2-基甲基)氨基]乙酰胺的新型杂环酰胺衍生物展示出显著的抗氧化和抗微生物特性。该化合物被合成、表征并评估其对细菌菌株和酵母菌的活性 (Cakmak et al., 2022)。

属性

IUPAC Name |

N-(3-chlorophenyl)-2-(thiophen-2-ylmethylamino)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2OS/c14-10-3-1-4-11(7-10)16-13(17)9-15-8-12-5-2-6-18-12/h1-7,15H,8-9H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YANRFCZHDCLAKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC(=O)CNCC2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chlorophenyl)-2-[(thiophen-2-ylmethyl)amino]acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-cyano-1,2-dimethylpropyl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]acetamide](/img/structure/B2494484.png)

![5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2494487.png)

![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2494488.png)

![2-[2,4-dioxo-3-[2-oxo-2-(phenethylamino)ethyl]thieno[3,2-d]pyrimidin-1(2H,4H)-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2494490.png)

![3-Ethyl-2-{[(4-fluorophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2494491.png)

![7-Chloro-1-(3-methoxyphenyl)-2-phenethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2494493.png)

![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-(4-methoxyphenyl)propanamide](/img/structure/B2494499.png)

![(E)-2-cyano-3-[4-(1-methylimidazol-2-yl)sulfanyl-3-nitrophenyl]-N-(4-phenoxyphenyl)prop-2-enamide](/img/structure/B2494504.png)

![7-Fluoro-3-[[1-(oxan-4-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2494506.png)